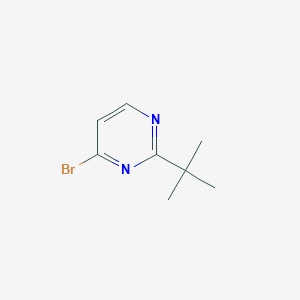

4-Bromo-2-tert-butylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

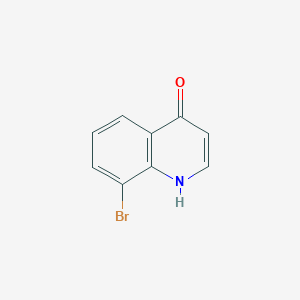

Vue d'ensemble

Description

4-Bromo-2-tert-butylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 . It is widely used as a reagent and intermediate in organic synthesis.

Molecular Structure Analysis

The InChI code for 4-Bromo-2-tert-butylpyrimidine is 1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis and Organic Chemistry

4-Bromo-2-tert-butylpyrimidine serves as a precursor in the synthesis of complex molecules. For instance, it is utilized in glycosylation reactions and the formation of vinyl triflates, highlighting its role in constructing glycosidic bonds and activating alkenes for further chemical transformations (Crich, Smith, Yao, & Picione, 2001). Moreover, its derivatives have been applied in the efficient synthesis of metal-complexing molecular rods, demonstrating its utility in creating ligands for metal coordination (Schwab, Fleischer, & Michl, 2002).

Material Science and Photovoltaics

In the field of material science, particularly in dye-sensitized solar cells (DSSCs), pyridine and its derivatives, similar to 4-Bromo-2-tert-butylpyrimidine, are investigated for enhancing the performance and stability of these devices. Research has focused on pyridinyl-functionalized ionic liquids as additives for DSSCs to improve power conversion efficiency and long-term stability, suggesting potential applications of similar compounds in renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and using personal protective equipment as required .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-tert-butylpyrimidine It has been suggested that it may be useful in the preparation of azaspirocycles as monoacylglycerol lipase modulators .

Mode of Action

The exact mode of action of 4-Bromo-2-tert-butylpyrimidine It is known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, 4-Bromo-2-tert-butylpyrimidine could act as an organoboron reagent, participating in transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-tert-butylpyrimidine Given its potential use in the preparation of azaspirocycles as monoacylglycerol lipase modulators , it could be inferred that it may influence lipid metabolism pathways.

Result of Action

The molecular and cellular effects of 4-Bromo-2-tert-butylpyrimidine Given its potential use in the preparation of azaspirocycles as monoacylglycerol lipase modulators , it could be inferred that it may influence lipid metabolism at the cellular level.

Propriétés

IUPAC Name |

4-bromo-2-tert-butylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUVKJZXXPNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-tert-butylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2572423.png)

![4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2572424.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2572426.png)

![7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2572427.png)

![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2572435.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2572439.png)

![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)